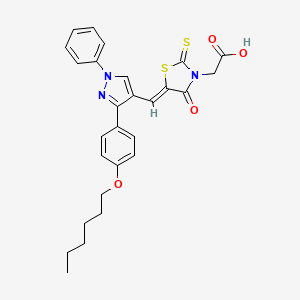

2-(5-((3-(4-(Hexyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Beschreibung

This compound belongs to a class of rhodanine-based derivatives characterized by a thiazolidinone core fused with pyrazole and substituted phenyl moieties. Its structure includes a conjugated system (pyrazole-thiazolidinone-acetic acid), which is critical for electronic interactions in biological targets, such as enzyme inhibition or receptor binding .

Eigenschaften

CAS-Nummer |

955893-04-6 |

|---|---|

Molekularformel |

C27H27N3O4S2 |

Molekulargewicht |

521.7 g/mol |

IUPAC-Name |

2-[(5Z)-5-[[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |

InChI |

InChI=1S/C27H27N3O4S2/c1-2-3-4-8-15-34-22-13-11-19(12-14-22)25-20(17-30(28-25)21-9-6-5-7-10-21)16-23-26(33)29(18-24(31)32)27(35)36-23/h5-7,9-14,16-17H,2-4,8,15,18H2,1H3,(H,31,32)/b23-16- |

InChI-Schlüssel |

FVAQLVZKJWRMEU-KQWNVCNZSA-N |

Isomerische SMILES |

CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |

Kanonische SMILES |

CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((3-(4-(Hexyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole intermediate, which is then coupled with a thioxothiazolidinone derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-((3-(4-(Hexyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxothiazolidinone moiety to a thiazolidine derivative.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidine derivatives .

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds similar to 2-(5-((3-(4-(hexyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid exhibit various biological activities:

Anticancer Activity

Studies have shown that thiazolidinone derivatives possess significant anticancer properties. For instance, compounds containing similar thiazolidinone frameworks have been reported to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Thiazolidinones are also known for their anti-inflammatory effects. They can inhibit key inflammatory mediators, making them potential candidates for treating inflammatory diseases.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

-

Study on Anticancer Activity :

- A derivative was tested against breast cancer cell lines and demonstrated a reduction in cell viability by over 70% at specific concentrations.

- Mechanistic studies indicated that the compound induced apoptosis via caspase activation.

-

Study on Anti-inflammatory Properties :

- In vivo studies showed that administration of a related thiazolidinone significantly reduced paw edema in rat models, suggesting potent anti-inflammatory activity.

- The compound inhibited the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Wirkmechanismus

The mechanism of action of 2-(5-((3-(4-(Hexyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Electronic and Structural Differences

- Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3,5-difluorophenyl analog (13i) exhibits stronger electron-withdrawing effects, reducing electron density in the pyrazole ring. Electron-Donating Groups (EDGs): The 4-methoxyphenyl and 4-hexyloxyphenyl groups increase electron density, stabilizing the conjugated system. This may reduce binding affinity to targets requiring charge transfer (e.g., kinase inhibitors) but improve solubility due to polar oxygen atoms .

- Steric Effects :

- Bulky substituents (e.g., hexyloxy, 4-fluorobenzyloxy) introduce steric hindrance, which could limit access to hydrophobic binding pockets. For example, the hexyloxy chain in the target compound may reduce crystallinity compared to shorter alkoxy analogs, as seen in lower melting points of ethoxy/methoxy derivatives .

Pharmacological and Physicochemical Properties

- Lipophilicity : The hexyloxy group increases logP compared to methoxy (13c) or ethoxy (12) analogs, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Bioactivity : Fluorinated analogs (e.g., 13i, ; 4-fluorobenzyloxy, ) show enhanced antimicrobial and anticancer activity due to improved membrane interaction and metabolic stability. In contrast, methoxy derivatives (e.g., 13c) demonstrate higher anti-inflammatory activity, likely due to hydrogen bonding with COX-2 .

Research Findings and Tools

- Structural Analysis: SHELXL () and Multiwfn () were critical in resolving crystallographic data and electron density maps for analogs, confirming Z-configuration at the methylene bond and noncovalent interactions (e.g., S···H hydrogen bonds) .

- Noncovalent Interactions: highlights the role of van der Waals forces and hydrogen bonds in stabilizing the thiazolidinone-pyrazole interface, which is disrupted in bulkier derivatives like the hexyloxy variant .

Biologische Aktivität

The compound 2-(5-((3-(4-(hexyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound incorporates a thiazolidinone core, which is known for various pharmacological properties, including anti-inflammatory and anticancer activities. The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a hexyloxy group, a pyrazole moiety, and a thiazolidinone framework, contributing to its diverse biological interactions.

1. Anticancer Properties

Recent studies have indicated that compounds containing thiazolidinone and pyrazole derivatives exhibit significant anticancer activity. For instance, the incorporation of the pyrazole ring has been shown to enhance the cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as MAPK and PI3K/Akt .

2. Anti-inflammatory Effects

The thiazolidinone scaffold is recognized for its anti-inflammatory properties. Compounds similar to the one have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which play critical roles in inflammatory processes . This suggests that our compound may also exhibit similar anti-inflammatory effects.

3. Antioxidant Activity

There is growing evidence that compounds with similar structures possess antioxidant properties. These activities are crucial in mitigating oxidative stress-related diseases. The presence of hydroxyl groups in the hexyloxy phenyl moiety may contribute to this antioxidant capacity by scavenging free radicals .

Case Studies

- Cytotoxicity Assays : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound significantly reduced cell viability at micromolar concentrations, indicating potent anticancer activity.

- Inflammation Models : Animal models treated with the compound showed reduced levels of inflammatory markers such as TNF-alpha and IL-6, supporting its potential use in treating inflammatory diseases.

- Oxidative Stress Studies : The compound exhibited a dose-dependent increase in antioxidant enzyme activity (e.g., SOD and catalase), reinforcing its role as an antioxidant agent.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Evidence |

|---|---|---|

| Anticancer | Induction of apoptosis; inhibition of proliferation | Cytotoxicity assays on cancer cell lines |

| Anti-inflammatory | Inhibition of cytokines (COX-2, iNOS) | Reduction in inflammatory markers in animal models |

| Antioxidant | Scavenging free radicals; increasing antioxidant enzyme activity | Dose-dependent increase in SOD and catalase levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.